"Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone" crystal structure analysis
"Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone" crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract
The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth walkthrough of the methodologies required for the complete crystal structure analysis of a novel API, using Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone as a representative case study. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, integrating primary single-crystal X-ray diffraction (SC-XRD) analysis with complementary powder X-ray diffraction (PXRD) and computational validation via dispersion-corrected Density Functional Theory (d-DFT). The objective is to provide researchers, scientists, and drug development professionals with a robust framework for obtaining, validating, and interpreting high-quality crystallographic data, thereby ensuring the scientific integrity and regulatory compliance of solid-state characterization.
The Imperative of Solid-State Characterization: Polymorphism and Its Consequences
In pharmaceutical development, the solid-state form of an API is not a trivial detail; it is a critical quality attribute that can profoundly influence the therapeutic efficacy and manufacturability of the final drug product. A single molecule, such as Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, can potentially crystallize into multiple distinct solid forms known as polymorphs.[1][2][3][4] These polymorphs share the same chemical composition but differ in their three-dimensional crystal lattice arrangement.
This structural difference can lead to significant variations in key physical properties:
-
Solubility and Dissolution Rate: Different polymorphs can exhibit vastly different solubilities. A metastable form may be more soluble and have a faster dissolution rate, potentially leading to enhanced bioavailability.[1][3] Conversely, the appearance of a less soluble, more stable polymorph can have disastrous consequences, as famously demonstrated by the case of Ritonavir, which required reformulation.[3]
-
Stability: At a given temperature and pressure, only one polymorph is thermodynamically stable.[1] Metastable forms can convert to the stable form over time, especially when subjected to the stresses of manufacturing processes like milling or compression.[4] This transformation can alter the drug's performance and shelf-life.
-
Manufacturing Properties: The shape (habit) of crystals can differ between polymorphs, affecting bulk properties like powder flow, compaction, and filtration efficiency.[1][4]
Given that up to 85% of new APIs exhibit polymorphism, a thorough and early characterization of the solid state is not merely good practice—it is a regulatory and commercial necessity.[1] This guide establishes a validated workflow for achieving this characterization.
The Analytical Workflow: An Integrated Approach
A comprehensive crystal structure analysis is not a single experiment but a multi-stage process. Each stage provides a layer of data that, when combined, yields a complete and validated picture of the solid form. Our approach integrates experimental determination with computational validation, ensuring a self-validating system of protocols.
Caption: Integrated workflow for crystal structure analysis.
Primary Determination: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and the conformation of the molecule.
Causality in Experimental Design: From Crystal to Structure
The success of an SC-XRD experiment is predicated on the quality of the single crystal. A suitable crystal should be a single, defect-free entity, typically between 100-250 microns in size, with sharp edges and uniform transparency under a polarized light microscope.[7]
Caption: Step-by-step workflow for Single-Crystal XRD analysis.
Detailed Protocol: SC-XRD Analysis
Objective: To determine the atomic-resolution crystal structure of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) radiation source and a sensitive detector (e.g., CMOS).[5]
Methodology:
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a well-formed, equant crystal (approx. 0.2 x 0.2 x 0.15 mm).
-
Secure the crystal to a cryoloop using a minimal amount of paratone oil.
-
Mount the loop onto a goniometer head and place it on the diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and improves data quality.
-
Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal orientation matrix.
-
Use the instrument software to calculate an optimal data collection strategy to ensure high completeness and redundancy. A typical collection may involve multiple scans covering a full sphere of reciprocal space.[7]
-
Execute the full data collection, typically lasting 4-12 hours.[7]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file).
-
Apply necessary corrections for Lorentz factor, polarization, and absorption.
-
Solve the structure using direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2). This step yields an initial electron density map and a preliminary atomic model.
-
-
Structure Refinement:
-
Refine the atomic model against the experimental data using full-matrix least-squares on F².
-
Initially, refine atomic positions and isotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine anisotropically for all non-hydrogen atoms.
-
Continue refinement until convergence is reached, indicated by minimal shifts in refined parameters and a stable R-factor.
-
Complementary Analysis: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the structure of a single perfect crystal, PXRD analyzes a bulk powder sample, making it an indispensable tool for confirming that the single crystal is representative of the bulk material.[8][9] It is the primary technique for phase identification and polymorph screening.[8][10]
Protocol: PXRD for Phase Purity and Polymorph Screening
Objective: To verify the phase purity of the bulk sample of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone and compare it to the single crystal data.
Instrumentation: A modern powder X-ray diffractometer in a Bragg-Brentano configuration.
Methodology:
-
Sample Preparation: Gently grind approximately 10-20 mg of the bulk crystalline material to ensure a random orientation of crystallites. Pack the powder into a sample holder.
-
Data Acquisition:
-
Collect a diffraction pattern over a 2θ range of approximately 2° to 40°.
-
Use appropriate scan speed and step size to achieve good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the experimental PXRD pattern to the pattern simulated from the SC-XRD data. A close match confirms that the single crystal's structure is representative of the bulk phase.
-
The presence of additional peaks would indicate a mixture of phases or the presence of an impurity. Modern systems can achieve detection limits below 0.1% for crystalline impurities.[10]
-
Computational Validation: Dispersion-Corrected DFT (d-DFT)
Experimental structures are models refined against diffraction data and are not absolute. Computational chemistry provides a powerful, independent method for validating the experimental result.[11][12] By performing a geometry optimization of the crystal structure using d-DFT, we can compare the theoretical, lowest-energy structure with the experimentally determined one.
A small root-mean-square Cartesian displacement (RMSD) between the experimental and optimized structures (typically < 0.1 Å for well-behaved structures) provides high confidence in the experimental model.[12][13] This process is a crucial self-validating step in modern crystallographic analysis.
Protocol: d-DFT Geometry Optimization
Objective: To computationally validate the experimental crystal structure of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone.
Software: A plane-wave DFT code such as CASTEP or VASP.[14]
Methodology:
-
Input Preparation: Use the refined experimental CIF file as the starting geometry.
-
Calculation Setup:
-
Select a suitable functional that includes dispersion corrections (e.g., PBE-D3, rSCAN), which are critical for accurately modeling the weak intermolecular interactions that govern crystal packing.[14]
-
Define the plane-wave basis set cut-off energy and k-point mesh for sampling the Brillouin zone.
-
-
Execution: Perform a full geometry optimization, allowing both the atomic positions and the unit cell parameters to relax to their minimum energy configuration.
-
Analysis:
-
Calculate the RMSD between the experimental and DFT-optimized non-hydrogen atom positions.
-
Compare the unit cell parameters. Significant deviations may indicate an issue with the experimental model or interesting physical phenomena.[11]
-
Data Interpretation and Reporting
Crystallographic Data Summary
The culmination of the analysis is a set of precise crystallographic parameters. For our case study, a representative dataset is presented below.
| Parameter | Value (Representative Data) | Significance |
| Chemical Formula | C10H17NO2 | Confirms molecular composition. |
| Formula Weight | 183.25 g/mol | Used for density calculations. |
| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Describes the complete symmetry operations within the crystal lattice. |
| a, b, c (Å) | a=8.5, b=12.1, c=9.8 Å | The dimensions of the unit cell. |
| α, β, γ (°) | α=90, β=105.5, γ=90 ° | The angles of the unit cell. |
| Volume (ų) | 970 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1, wR2 [I > 2σ(I)] | 0.045, 0.110 | R-factors; key indicators of the quality of the refinement and model fit. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model. |
Structural Insights: The Role of Hydrogen Bonding
With the 3D structure solved, the most critical analysis is understanding the intermolecular interactions that dictate the crystal packing. The hydroxyl group (-OH) on the pyrrolidine ring of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone is a potent hydrogen bond donor. The carbonyl oxygen (C=O) and the hydroxyl oxygen are strong hydrogen bond acceptors.
These interactions are not merely structural curiosities; they are the primary forces holding the crystal together.[15][16] A strong hydrogen bonding network often leads to a thermodynamically stable crystal form with a higher melting point and lower solubility.[15] Identifying and understanding this network is crucial for predicting the material's properties.
Caption: Diagram of a hypothetical hydrogen bonding chain.
Final Reporting: The Crystallographic Information File (CIF)
All crystallographic data must be reported in the standard Crystallographic Information File (CIF) format.[17][18][19] The CIF is a standardized, machine-readable text file that contains all information about the experiment, the unit cell, atomic coordinates, and refinement parameters.[17][20] It is the required format for publication in scientific journals and for deposition in crystallographic databases like the Cambridge Structural Database (CSD).[21] Generating a complete and accurate CIF is the final, essential step of the analysis.
Conclusion
The crystal structure analysis of an API like Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone is a cornerstone of modern drug development. By following an integrated workflow that combines the definitive power of Single-Crystal XRD with the bulk-phase confirmation of PXRD and the independent validation of d-DFT, researchers can achieve an unimpeachable understanding of their material's solid state. This rigorous, multi-faceted approach does not just yield data; it provides the foundational knowledge required to control polymorphism, optimize formulation, and ensure the safety, stability, and efficacy of the final pharmaceutical product.
References
-
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]
-
Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]
-
Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. (2025). [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. (2024). [Link]
-
Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid. [Link]
-
Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]
-
Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. (2010). [Link]
-
X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. (2013). [Link]
-
A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]
-
A short guide to Crystallographic Information Files. CCDC. [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]
-
Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. European Crystallographic Association. [Link]
-
Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. PubMed. (2010). [Link]
-
Crystallographic Information Framework. IUCr. [Link]
-
A Guide to CIF for Authors. IUCr. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. (2026). [Link]
-
Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. ResearchGate. [Link]
-
The crystallographic information file (CIF). Oxford Academic. [Link]
-
Single Crystal X-ray Diffraction. University of York. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). (2007). [Link]
-
Weak hydrogen bonds in crystal engineering. [Link]
-
Validation of Density Functional Theory for Materials. NIST. (2013). [Link]
-
Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC. (2016). [Link]
-
Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]
-
Analysis of Hydrogen Bonds in Crystals. MDPI. (2016). [Link]
-
X-ray single-crystal diffraction. FZU. [Link]
-
Hydrogen bond. Wikipedia. [Link]
Sources
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 2. coherent.com [coherent.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ovid.com [ovid.com]
- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pharmtech.com [pharmtech.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]
- 15. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. iucr.org [iucr.org]
- 19. iucr.org [iucr.org]
- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
